2-Benzylmalic acid

Description

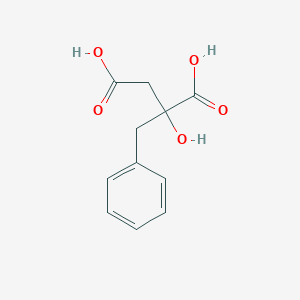

2-Benzylmalic acid (C₁₁H₁₂O₅) is a substituted malic acid derivative characterized by a benzyl group attached to the C2 position of the malic acid backbone. Malic acid itself is a hydroxydicarboxylic acid (HOOC-CH(OH)-CH₂-COOH), and the benzyl substitution introduces aromaticity, altering its physicochemical and biological properties.

Properties

CAS No. |

16947-49-2 |

|---|---|

Molecular Formula |

C11H12O5 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

2-benzyl-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C11H12O5/c12-9(13)7-11(16,10(14)15)6-8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H,12,13)(H,14,15) |

InChI Key |

ZNAJIKYTBCGAQQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)(C(=O)O)O |

Other CAS No. |

90326-97-9 |

Synonyms |

2-benzylmalic acid alpha-benzylmalic acid |

Origin of Product |

United States |

Chemical Reactions Analysis

Specific Reaction Pathways

The following table summarizes key reaction pathways involving 2-benzylmalic acid:

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Cyclocondensation | This compound + dinucleophiles | Cyclic compounds | Elevated temperature |

| Acylation | This compound + amines | Acylated products | Presence of ketene intermediates |

| Decarboxylation | This compound | Benzyl acetate + CO₂ | Heat or strong bases |

Ketenes in Acylation

The acylation mechanism involving this compound typically proceeds through the formation of a ketene intermediate. This reactive species is generated under specific conditions (e.g., heating or using dehydrating agents) and subsequently reacts with amines to yield acylated products. The efficiency of this process has been demonstrated across various substrates, indicating its broad applicability in organic synthesis .

Thermal Behavior and Kinetics

Thermal studies have shown that the reaction pathways involving this compound are influenced by temperature. For instance, cyclization reactions require temperatures above 250°C for optimal yields, while lower temperatures may lead to incomplete reactions or side products . Kinetic analyses have also indicated that the rate of acylation can vary significantly based on substituents on the benzene ring and the nature of the amine used in the reaction .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Benzylmalic Acid and Analogous Compounds

Physicochemical Properties

Table 2: Physicochemical Data

Research Findings

- This compound : HPLC methods using this compound as an indicator compound achieve high precision (RSD < 2%) in quality control of traditional Chinese medicines .

- Mandelic Acid : Demonstrates dose-dependent antibacterial activity against Staphylococcus aureus (MIC = 256 µg/mL) .

- Benzylmalonic Acid : Exhibits higher thermal stability (decomposition > 200°C) compared to this compound due to the absence of a hydroxyl group .

Q & A

Q. What are the established synthetic routes for 2-Benzylmalic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via Friedel-Crafts alkylation or malic acid benzylation. Key variables include catalyst choice (e.g., Lewis acids like AlCl₃ for electrophilic substitution), solvent polarity, and temperature control. For example, anhydrous conditions minimize hydrolysis side reactions . Purification often involves recrystallization from ethanol/water mixtures, with yields optimized by adjusting stoichiometric ratios (e.g., benzyl chloride to malic acid derivatives). Purity is verified via melting point analysis (compare to literature values, e.g., ~150–155°C) and HPLC with UV detection at 210 nm .

Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- Spectroscopy : IR spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad peak ~2500–3500 cm⁻¹). ¹H NMR (DMSO-d₆) shows diagnostic signals: benzyl protons (δ 7.2–7.4 ppm, multiplet), malic acid backbone (δ 2.5–4.0 ppm, split by diastereotopic protons) .

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves enantiomers if chiral separation is required .

- Thermal Analysis : Differential scanning calorimetry (DSC) confirms decomposition temperatures (e.g., onset at ~200°C) .

Advanced Research Questions

Q. How can researchers address contradictions in reported thermodynamic properties (e.g., melting points, solubility) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To resolve:

Replicate Synthesis : Follow literature protocols precisely, noting solvent purity and crystallization rates .

Cross-Validate Techniques : Compare DSC data with hot-stage microscopy to observe phase transitions directly .

Solubility Studies : Use standardized buffers (pH 2–8) and gravimetric analysis to quantify solubility. For example, solubility in water at 25°C is typically <1 mg/mL but increases in polar aprotic solvents like DMSO .

Q. What experimental design considerations are critical for studying this compound’s role in enzymatic inhibition or metabolic pathways?

- Methodological Answer :

- Enzyme Assays : Use Michaelis-Menten kinetics with controlled variables (pH, temperature, cofactors). For malate dehydrogenase inhibition, monitor NADH depletion at 340 nm .

- Negative Controls : Include malic acid (substrate analog) and benzyl alcohol (byproduct) to isolate this compound’s effects .

- Data Analysis : Fit inhibition curves (e.g., IC₅₀) using nonlinear regression (GraphPad Prism) and validate with Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition .

Q. How can structural analogs of this compound be designed to enhance bioactivity while minimizing toxicity?

- Methodological Answer :

- Computational Modeling : Perform docking studies (AutoDock Vina) targeting active sites (e.g., malic enzyme’s NAD-binding domain). Prioritize substitutions on the benzyl ring (e.g., electron-withdrawing groups at para positions) .

- SAR Analysis : Synthesize analogs with modified carboxylate groups (e.g., ester prodrugs) and evaluate cytotoxicity via MTT assays in HepG2 cells .

Data Contradiction and Validation

Q. How should researchers evaluate conflicting reports on this compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2, 37°C) and plasma (pH 7.4). Monitor degradation via LC-MS over 24–72 hours .

- Isotopic Labeling : Use ¹³C-labeled this compound to track metabolic breakdown products in in vitro hepatocyte models .

Literature and Safety Best Practices

Q. What strategies ensure rigorous literature evaluation when planning this compound experiments?

- Methodological Answer :

- Primary vs. Secondary Sources : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over patents for synthetic methods. Cross-check CAS registry data (e.g., CAS 85-52-9) with NIST WebBook for spectral validation .

- Critical Appraisal : Assess methodological transparency (e.g., full experimental details in "Supporting Information") and statistical power (sample size ≥3 replicates) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles (ANSI Z87.1 standard) .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., benzyl chloride) .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before aqueous disposal, adhering to EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.